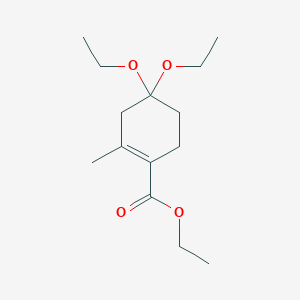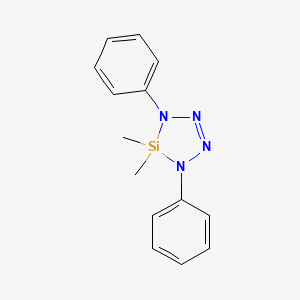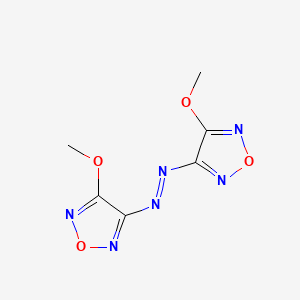![molecular formula C12H20O2 B14334837 2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one CAS No. 106180-22-7](/img/no-structure.png)
2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclooctane ring with a propan-2-yl-oxy-methylidene substituent at the second position and a ketone functional group at the first position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one typically involves the following steps:
Formation of the Cyclooctane Ring: The cyclooctane ring can be synthesized through various methods, including the cyclization of linear alkanes or the reduction of cyclooctene.
Introduction of the Ketone Group: The ketone group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Addition of the Propan-2-yl-oxy-methylidene Group: This step involves the reaction of the cyclooctanone with propan-2-yl-oxy-methylidene reagents under specific conditions, such as the use of a base catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yl-oxy-methylidene group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Cyclooctanone: A simpler compound with only a ketone group on the cyclooctane ring.
2-{[(Propan-2-yl)oxy]methylidene}cyclohexan-1-one: A similar compound with a cyclohexane ring instead of a cyclooctane ring.
Uniqueness
2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one is unique due to its specific ring size and the presence of both a ketone and a propan-2-yl-oxy-methylidene group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
| 106180-22-7 | |
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
2-(propan-2-yloxymethylidene)cyclooctan-1-one |
InChI |
InChI=1S/C12H20O2/c1-10(2)14-9-11-7-5-3-4-6-8-12(11)13/h9-10H,3-8H2,1-2H3 |
InChI 键 |
LSYVWCKZFLNTBP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC=C1CCCCCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



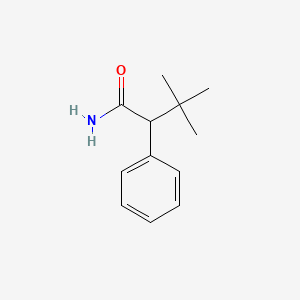
![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)
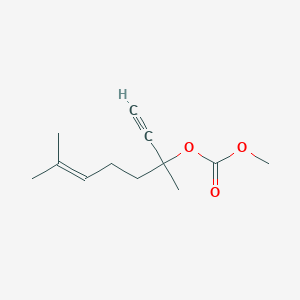
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)
